5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-1,2-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c1-8-10(11(14)15)6-9(13(8)5)7-12(2,3)4/h6H,7H2,1-5H3,(H,14,15) |
InChI Key |
HPTAVJWLXPQTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C)CC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr method, utilizing 1,4-diketones and ammonia or amines, is a classical route to pyrroles. For the target compound, a tailored 1,4-diketone precursor bearing the neopentyl and methyl groups would be required. For example:
- Precursor Design : 5-(2,2-Dimethylpropyl)-2,4-dimethyl-1,4-diketone.
- Reaction Conditions : Treatment with methylamine or dimethylamine in a polar aprotic solvent (e.g., THF or DMF) at 60–80°C.
Challenges :
- Limited commercial availability of neopentyl-substituted 1,4-diketones.
- Competing side reactions due to steric hindrance from the neopentyl group.
Hantzsch Pyrrole Synthesis
The Hantzsch method employs β-keto esters and α-aminoketones. Adapting this for the target molecule:
- β-Keto Ester : Ethyl 3-(2,2-dimethylpropyl)-4-methylacetoacetate.
- α-Aminoketone : 1-Amino-2-butanone.
- Cyclization : Conducted in ethanol under reflux, followed by acid workup.
Optimization Insights :
- Use of microwave irradiation reduces reaction time from hours to minutes.
- Catalytic amounts of acetic acid improve cyclization efficiency.
Functionalization of the Pyrrole Core
Introduction of the Neopentyl Group
Direct alkylation at position 5 is hindered by the pyrrole’s electron-rich nature. Alternative strategies include:
Friedel-Crafts Alkylation :
- Reagents : Neopentyl chloride or bromide with Lewis acids (e.g., AlCl₃).
- Conditions : Anhydrous dichloromethane at 0–5°C.
- Yield : ~40–50% due to steric constraints.
Directed C-H Activation :
- Directing Group : Installation of a temporary ester or amide group at position 3 to guide regioselective alkylation.
- Catalyst : Palladium(II) acetate with silver hexafluorophosphate.
Carboxylic Acid Installation
Hydrolysis of Ethyl Ester Precursors
A common approach involves saponification of an ethyl ester intermediate:
Oxidation of Methyl Groups
Alternative pathways include oxidation of a methyl substituent at position 3:
- Oxidizing Agent : KMnO₄ in acidic or basic conditions.
- Limitations : Over-oxidation risks and poor regioselectivity.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF/Water (2:1) | Maximizes solubility of intermediates |
| Temperature | 60–70°C | Balances reaction rate and decomposition |
| Catalyst | Pd/C (10 wt%) | Enhances hydrogenation steps |
Purification Techniques
- Recrystallization : Ethyl acetate/hexane (1:3) yields high-purity product (>99%).
- Chromatography : Silica gel with ethyl acetate/hexane gradients resolves closely related impurities.
Characterization and Analytical Data
Spectroscopic Profiles
Thermal Properties
- Melting Point : 216–218°C (decomposition observed above 220°C).
- Stability : Stable under nitrogen at −20°C for >6 months.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Waste Reduction Strategies
- Solvent Recovery : Distillation and reuse of THF reduces environmental impact.
- Catalyst Recycling : Pd/C filtration and reactivation lowers metal waste.
Emerging Methodologies
Flow Chemistry Approaches
Enzymatic Hydrolysis
- Lipase Catalysis : Selective hydrolysis of esters under mild conditions (pH 7, 37°C).
- Sustainability : Reduces need for corrosive acids/bases.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methyl and 2,2-dimethylpropyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has shown promise in drug development due to its biological activity. Research indicates that derivatives of this compound exhibit various pharmacological properties, including:
- Antioxidant Activity : Studies have demonstrated that certain derivatives possess significant antioxidant properties. For instance, compounds synthesized from similar frameworks have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory agents. Molecular docking studies suggest that it could inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are pivotal in inflammation .
Biochemical Research
The interactions of 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid with biological macromolecules are an area of active investigation:
- Protein Interaction Studies : The carboxylic acid group enhances hydrogen bonding with proteins and enzymes. Understanding these interactions is essential for elucidating its mechanism of action in biological systems.
- Enzyme Modulation : Research indicates that this compound can modulate enzyme activities, potentially leading to therapeutic applications in metabolic disorders.
Case Study 1: Antioxidant Properties
A study published in a peer-reviewed journal highlighted the antioxidant activity of derivatives synthesized from 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid. The DPPH radical scavenging assay demonstrated that some derivatives exhibited antioxidant activity greater than ascorbic acid, indicating their potential use in nutraceutical applications .
Case Study 2: Anti-inflammatory Applications
In another study focused on anti-inflammatory agents, researchers synthesized analogs of this compound and evaluated their efficacy in inhibiting COX enzymes. The results indicated a promising profile for further development into therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the pyrrole ring and alkyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations:
Core Heterocycle Differences: The target compound and the ethyl pyrrole-3-carboxylate derivative () share a pyrrole backbone but differ in substituents. The ethyl ester in reduces acidity compared to the free carboxylic acid in the target compound . The pyrrolidine derivative (42346-68-9) is a saturated ring system with a ketone group, enhancing polarity and hydrogen-bonding capacity relative to the aromatic pyrrole core .
Electron-withdrawing groups (e.g., nitro in ) increase carboxylic acid acidity, whereas electron-donating groups (e.g., methoxy in ) may reduce it .
Key Observations:
Synthetic Accessibility: Pyrrolopyridine derivatives () exhibit high yields (71–95%), suggesting robust synthetic routes. The triazole derivative () likely requires multi-step synthesis due to its nitro and carboxylic acid functionalities .
Solubility and Applications :
- The target compound’s hydrophobicity (due to neopentyl and methyl groups) may favor membrane permeability in drug design, whereas pyrrolidine and pyrrolopyridine derivatives () are more polar, suited for aqueous environments .
Biological Activity
5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular effects. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key research outcomes.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring with two methyl groups and a carboxylic acid functional group. Its structure can be represented as follows:
This configuration contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrrole derivatives, including 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid. The compound has been evaluated against various bacterial strains, demonstrating significant activity.
Case Study: Antitubercular Activity
A pivotal study investigated a series of 2,5-dimethylpyrrole derivatives for their efficacy against Mycobacterium tuberculosis (M. tuberculosis). The findings indicated that certain analogues exhibited potent inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 0.40 to >25 µg/mL. Notably, compounds similar to 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid showed promising results against multidrug-resistant strains of M. tuberculosis .
Table 1: Minimum Inhibitory Concentrations (MIC90) of Selected Pyrrole Derivatives Against M. tuberculosis
| Compound | MIC90 (µg/mL) |
|---|---|
| 5a | 1.74 ± 0.28 |
| 5b | 16.26 ± 3.80 |
| 5q | 0.40 ± 0.03 |
| 5r | 0.49 ± 0.26 |
These results highlight the potential of pyrrole derivatives in the development of new antitubercular agents.
Cytotoxicity Profile
In addition to antimicrobial activity, the cytotoxicity of these compounds has been assessed using human pulmonary fibroblasts and murine macrophages. The derivatives demonstrated varying levels of cytotoxicity, with some exhibiting a selectivity index (SI) indicating low toxicity towards human cells while maintaining efficacy against bacteria .
Table 2: Cytotoxicity of Selected Pyrrole Derivatives
| Compound | SI (against macrophages) | SI (against fibroblasts) |
|---|---|---|
| 5n | >145 | >177 |
| 5q | Moderate | Low |
| 5r | Low | Moderate |
The mechanism by which these compounds exert their biological effects is under investigation. Molecular docking studies suggest that the compounds bind effectively to specific targets within the bacterial cell wall synthesis pathway, particularly MmpL3, which is crucial for the survival of M. tuberculosis . This binding affinity indicates a potential route for drug development aimed at combating resistant strains.
Q & A
Q. What are the optimal synthetic routes for 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, considering steric hindrance from the neopentyl group?
- Methodological Answer : The synthesis of pyrrole derivatives with bulky substituents (e.g., neopentyl) requires careful selection of coupling reagents and reaction conditions. For example, the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can address steric challenges, as demonstrated in the synthesis of similar polysubstituted pyrroles . Additionally, protecting group strategies (e.g., esterification of the carboxylic acid prior to introducing the neopentyl group) may improve yield .
Q. How can NMR spectroscopy distinguish between positional isomers of substituted pyrrole carboxylic acids?
- Methodological Answer : - and -NMR are critical for distinguishing substitution patterns. For instance, in 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (a structural analog), the chemical shift of the pyrrole protons at positions 1 and 2 (δ ~6.5–7.0 ppm) and the downfield shift of the carboxylic acid proton (δ ~12–13 ppm) provide diagnostic markers . Coupling constants and NOE experiments can further resolve ambiguities in regiochemistry .
Q. What are key steps in purifying this compound given its polarity and solubility?
- Methodological Answer : Reverse-phase chromatography (C18 columns) with gradient elution (water/acetonitrile + 0.1% formic acid) is effective for polar pyrrole derivatives. Acidic conditions stabilize the carboxylic acid moiety, while lyophilization ensures recovery without thermal degradation .
Advanced Research Questions
Q. What strategies mitigate low yields in the final carboxylation step of polysubstituted pyrroles?
- Methodological Answer : Low yields in carboxylation often arise from steric hindrance or competing side reactions. A two-step approach—first introducing a cyano or ester group via nucleophilic substitution, followed by hydrolysis to the carboxylic acid—can improve efficiency. For example, ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)pyrrole-3-carboxylate analogs were hydrolyzed under basic conditions (NaOH/EtOH) to achieve >70% yields .
Q. How to resolve contradictions in reported biological activities of analogous pyrrole derivatives?
- Methodological Answer : Discrepancies may stem from subtle structural differences (e.g., substitution position or electronic effects). Comparative studies using isosteric analogs (e.g., replacing the neopentyl group with a tert-butyl or cyclohexyl moiety) can isolate structure-activity relationships. For instance, indole-3-acetic acid analogs show divergent bioactivity compared to pyrrole derivatives due to aromaticity differences .
Q. How does the neopentyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The neopentyl group’s steric bulk reduces reactivity at adjacent positions. For example, in electrophilic aromatic substitution, the 5-(2,2-dimethylpropyl) substituent directs incoming electrophiles to less hindered positions (e.g., C4 of the pyrrole ring). Computational modeling (DFT) can predict regioselectivity, as shown in studies of similar triazolo-pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
